molecular formula C9H8ClNO4 B2726462 Methyl 4-chloro-3-methyl-5-nitrobenzoate CAS No. 1567015-18-2

Methyl 4-chloro-3-methyl-5-nitrobenzoate

Cat. No.: B2726462
CAS No.: 1567015-18-2
M. Wt: 229.62
InChI Key: SOZUENKOINTEGW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro, methyl, and nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-chloro-3-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 4-chloro-3-methyl-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-methyl-5-nitrobenzoate is used in scientific research for various purposes:

    Chemistry: As a starting material for the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules or as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methyl-5-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-nitrobenzoate: Similar structure but lacks the methyl group.

    Methyl 4-chloro-3-methoxy-5-nitrobenzoate: Similar structure but has a methoxy group instead of a methyl group.

    Methyl 3-chloro-5-nitrobenzoate: Similar structure but the chloro and nitro groups are positioned differently.

Uniqueness

Methyl 4-chloro-3-methyl-5-nitrobenzoate is unique due to the specific positioning of the chloro, methyl, and nitro groups on the benzene ring, which influences its reactivity and the types of chemical reactions it can undergo. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-chloro-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZUENKOINTEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567015-18-2
Record name methyl 4-chloro-3-methyl-5-nitrobenzoate
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